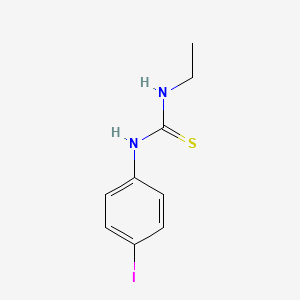

N-ethyl-N'-(4-iodophenyl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thioureas are versatile compounds with applications ranging from agriculture to pharmaceuticals. They are particularly interesting for their role in various organic transformations, including as catalysts in asymmetric synthesis and as building blocks for heterocyclic compounds.

Synthesis Analysis

The synthesis of thiourea derivatives generally involves the reaction of an isothiocyanate with an amine. For example, thiourea derivatives have been synthesized through a refluxing mixture of equimolar amounts of isothiocyanate and amines, such as toluidines, to yield various thiourea compounds with distinct substituents at the nitrogen atoms Abosadiya et al., 2015.

Molecular Structure Analysis

Thiourea derivatives exhibit a wide range of molecular structures, influenced by their substituents. X-ray crystallography studies have revealed that these compounds can crystallize in different systems, with molecular conformations stabilized by hydrogen bonding and other non-covalent interactions Hu et al., 2008.

Chemical Reactions and Properties

Thioureas participate in various chemical reactions, including acting as nucleophiles in the addition to electrophilic centers. They are also known for their ability to form stable complexes with metals, which is useful in coordination chemistry Tadjarodi et al., 2007.

科学的研究の応用

Catalysis and Organic Synthesis

Thiourea derivatives serve as catalysts in various chemical reactions due to their ability to facilitate enantioselective transformations. For instance, primary amine-thiourea derivatives are active and highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes. This process exhibits a broad substrate scope, with the derivatives enabling good-to-excellent diastereoselectivity and indicating an enamine mechanism through cooperative activation of electrophiles by the thiourea and ketones by the primary amine (Huang & Jacobsen, 2006).

Environmental and Material Applications

Ethynylated-thiourea derivatives have been synthesized and utilized as sensing layers for the detection of carbon dioxide (CO2) gas. These compounds, when applied to interdigitated electrodes, exhibit significant increases in sensor response to CO2 at room temperature, demonstrating their potential in environmental monitoring (Daud et al., 2019).

Antimicrobial and Antifungal Activities

Thiourea derivatives have been investigated for their antimicrobial and antifungal properties. For example, N-(4-substituted-thiazolyl)oxamic acid derivatives were synthesized and tested for antiallergy activity, showing significant potency in comparison to standard treatments. This suggests their potential application in developing new antiallergy medications (Hargrave, Hess, & Oliver, 1983).

Corrosion Inhibition

Newly synthesized thiophene Schiff base compounds have shown efficient corrosion inhibition properties on mild steel surfaces in acidic solutions. This indicates the potential of thiourea derivatives in protective coatings and corrosion prevention strategies in industrial applications (Daoud et al., 2014).

将来の方向性

Thioureas and their derivatives continue to attract attention due to their extensive applications in diverse fields. They exhibit a wide variety of biological activities and find utilization in various industries. Future research may focus on exploring these properties further and developing new applications .

特性

IUPAC Name |

1-ethyl-3-(4-iodophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2S/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZCIHPLSZHJAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NC1=CC=C(C=C1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351353 |

Source

|

| Record name | Thiourea, N-ethyl-N'-(4-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53305-92-3 |

Source

|

| Record name | Thiourea, N-ethyl-N'-(4-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B5596681.png)

![ethyl 4-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5596686.png)

![N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5596693.png)

![N-[1-(cyclopentylcarbonyl)-4-piperidinyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5596703.png)

![N-(tert-butyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5596706.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]benzamide](/img/structure/B5596716.png)

![1-{4-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-3,5-dimethyl-1H-pyrrol-2-yl}ethanone](/img/structure/B5596723.png)

![rel-(4aS,7aS)-6-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]octahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B5596736.png)

![2-[(4,8-dimethyl-2-quinazolinyl)amino]-1-methyl-4(1H)-quinazolinone](/img/structure/B5596750.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5596751.png)

![1-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5596760.png)